molecular formula C15H19NO5 B161155 CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER CAS No. 133192-45-7

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER

Cat. No.: B161155
CAS No.: 133192-45-7
M. Wt: 293.31 g/mol
InChI Key: UZYUNWAMEQIRQH-OLZOCXBDSA-N
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Description

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a methyl group, and a hydroxyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzyl-protected amino acid with a suitable piperidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUNWAMEQIRQH-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133192-45-7
Record name cis-4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (5° C.) solution of methyl 4-hydroxypiperidine-2-carboxylate, 13a, (5.17 g, 32.48 mmol) and triethylamine (6.00 mL, 43.05 mmol) in CH2Cl2 (135 mL) was added dropwise benzyl chloroformate (6.20 mL, 43.43 mmol) over 10 min. The resulting solution was stirred at 5° C. for 1 hour and then allowed to warm to room temperature. The reaction mixture was diluted with water and the layers were separated. The aqueous was re-extracted with CH2Cl2 and the combined organics were dried over MgSO4, filtered and evaporated to dryness. The crude was passed through a plug of silica gel, eluting with 30-80% EtOAc/Hexanes to afford the desired product, 13b.
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13a
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5.17 g
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6 mL
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6.2 mL
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135 mL
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